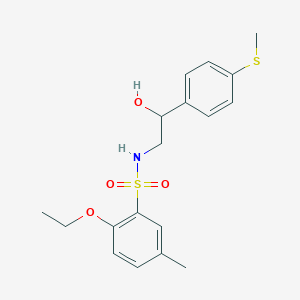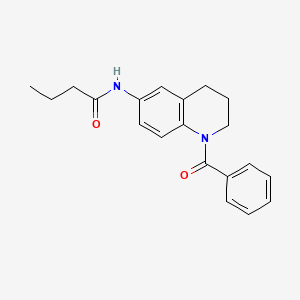
2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide is a chemical compound with a complex structure consisting of an ethoxy group, a hydroxy group, a methylthio group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide involves multiple steps. One possible synthetic route includes:
Formation of the Benzene Ring Core: : This step involves the formation of the 5-methylbenzenesulfonamide core through a sulfonation reaction.
Introduction of the Ethoxy Group: : The ethoxy group can be introduced via an etherification reaction, using ethyl alcohol as the ethoxy source.
Addition of the Hydroxy and Methylthio Groups: : These groups can be introduced through nucleophilic substitution reactions, with appropriate reagents such as sodium hydroxide and methylthiol.
Final Coupling: : The final step involves coupling the phenyl ring with the benzenesulfonamide core using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound typically involves automated reaction setups with precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Large-scale production would require the use of high-purity reagents and continuous monitoring to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can target the sulfonamide moiety, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: : The ethoxy group can participate in substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, and palladium on carbon (Pd/C).
Substitution: : Sodium hydroxide, potassium carbonate, and various halides or amines.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of amines.
Substitution: : Formation of different ether or amine derivatives.
Scientific Research Applications
2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide has various applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: : Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: : Utilized in the manufacturing of specialty chemicals and pharmaceuticals.
Mechanism of Action
2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide can be compared with similar compounds:
Structural Similarity: : Compounds with similar structural features include other sulfonamides, such as 2-ethoxy-N-(2-hydroxy-2-(4-aminophenyl)ethyl)-5-methylbenzenesulfonamide.
Functional Properties: : The unique combination of functional groups in this compound may result in distinct biological activity compared to other sulfonamides.
Comparison with Similar Compounds
2-ethoxy-N-(2-hydroxy-2-(4-aminophenyl)ethyl)-5-methylbenzenesulfonamide
2-ethoxy-N-(2-hydroxy-2-(4-methylphenyl)ethyl)-5-methylbenzenesulfonamide
2-ethoxy-N-(2-hydroxy-2-(4-thiophenyl)ethyl)-5-methylbenzenesulfonamide
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-4-23-17-10-5-13(2)11-18(17)25(21,22)19-12-16(20)14-6-8-15(24-3)9-7-14/h5-11,16,19-20H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVLUYPQLLOSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B2944786.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2944790.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2944791.png)

![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE](/img/structure/B2944793.png)
![3-[(2-Chloropyridin-4-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2944794.png)
![5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL](/img/structure/B2944795.png)


![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B2944803.png)

![methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2944806.png)


